molecular formula C22H19ClN2O2 B11421789 2-[(4-chlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11421789
M. Wt: 378.8 g/mol
InChI Key: VGEVWLWBNBJAAZ-UHFFFAOYSA-N
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Description

2-[(4-CHLOROPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, substituted with chlorophenoxy and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 2-phenoxyethylamine under acidic conditions to yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLOROPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic medium.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-CHLOROPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE: A related compound with similar structural features but different substituents.

    (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID: Another chlorophenoxy derivative with distinct chemical properties and applications.

Uniqueness

2-[(4-CHLOROPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and the presence of both chlorophenoxy and phenoxyethyl moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C22H19ClN2O2/c23-17-10-12-19(13-11-17)27-16-22-24-20-8-4-5-9-21(20)25(22)14-15-26-18-6-2-1-3-7-18/h1-13H,14-16H2

InChI Key

VGEVWLWBNBJAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl

Origin of Product

United States

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